2-(Difluoromethyl)-3,5-dihydroxypyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H5F2NO2 |
|---|---|
Molecular Weight |
161.11 g/mol |
IUPAC Name |
2-(difluoromethyl)pyridine-3,5-diol |
InChI |
InChI=1S/C6H5F2NO2/c7-6(8)5-4(11)1-3(10)2-9-5/h1-2,6,10-11H |
InChI Key |
OPPYSKWDPIBKQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1O)C(F)F)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Difluoromethyl 3,5 Dihydroxypyridine and Analogous Difluoromethylated Pyridinols
Direct Difluoromethylation Approaches on Pyridine (B92270) Nuclei
Direct C-H difluoromethylation of a pre-existing pyridine or pyridinol ring is an atom-economical and efficient strategy for the synthesis of difluoromethylated pyridinols. These methods often involve the generation of a difluoromethyl radical or its equivalent, which then reacts with the pyridine nucleus.
Regioselective C-H Difluoromethylation Strategies
Controlling the position of difluoromethylation on the pyridine ring is a significant challenge due to the inherent electronic properties of the heterocycle. However, recent advances have enabled remarkable control over the regioselectivity, allowing for targeted synthesis of specific isomers.
The meta-position of the pyridine ring is notoriously difficult to functionalize directly. However, innovative strategies have been developed to achieve meta-selective C-H difluoromethylation. One notable approach involves the temporary dearomatization of the pyridine ring. By reacting the pyridine with specific reagents, a dearomatized intermediate is formed, which alters the electronic distribution and directs the difluoromethylation to the meta-position. This strategy often employs a radical process to introduce the CHF2 group. nih.goveurekalert.org
A recently developed method utilizes oxazino-pyridine intermediates, which are readily accessible from pyridines. These intermediates undergo a radical-mediated difluoromethylation, leading to the selective introduction of the difluoromethyl group at the meta-position. nih.goveurekalert.org This approach has proven effective for a range of pyridine substrates, including those containing sensitive functional groups.
Para-selective difluoromethylation of pyridines has been achieved through various methods. One strategy involves the in situ transformation of oxazino-pyridine intermediates into pyridinium (B92312) salts. This change in the electronic nature of the pyridine ring directs the incoming difluoromethyl radical to the para-position. nih.goveurekalert.org This method offers a high degree of regiocontrol and is compatible with a variety of pyridine derivatives.
Another approach to achieving para-selectivity is through the use of specific catalytic systems. For instance, ruthenium-catalyzed C-H difluoromethylation has been shown to favor the para-position in certain aniline (B41778) derivatives, a strategy that could potentially be adapted for pyridinols.
The ability to selectively switch the position of difluoromethylation between the meta and para positions is a powerful tool in synthetic chemistry. A groundbreaking methodology that allows for this switchable regioselectivity relies on the use of oxazino-pyridine intermediates. nih.goveurekalert.org
Under one set of conditions, these intermediates can be directed to undergo meta-selective difluoromethylation. By simply altering the reaction conditions, for example by adding an acid to form the pyridinium salt, the regioselectivity can be switched to favor the para-position. nih.goveurekalert.org This provides a versatile and efficient route to access different isomers from a common precursor, which is highly valuable for structure-activity relationship studies in drug discovery.
Radical-Mediated Difluoromethylation Reactions
Many of the modern C-H difluoromethylation strategies for pyridines rely on radical-mediated processes. These reactions typically involve the generation of a difluoromethyl radical (•CHF2) from a suitable precursor. Common sources of the difluoromethyl radical include reagents like 2,2-difluoro-2-(p-tolylsulfinyl)acetic acid and others that can be activated by photoredox catalysis or other radical initiation methods.
The generated difluoromethyl radical is electrophilic in nature and readily attacks the electron-rich positions of the pyridine ring or its activated intermediates. The regioselectivity of these radical reactions is often influenced by the electronic and steric properties of the pyridine substrate and the specific reaction conditions employed. The use of temporary dearomatization strategies, as mentioned earlier, is a key tactic to control the regioselectivity of these radical additions. nih.goveurekalert.org
Multi-Component Annulation Strategies for Pyridine Ring Formation
An alternative to the direct functionalization of a pre-formed pyridine ring is the de novo synthesis of the difluoromethylated pyridine core from acyclic precursors. Multi-component reactions (MCRs) are particularly powerful in this regard, as they allow for the rapid assembly of complex molecules in a single step from simple starting materials. While specific examples for the synthesis of 2-(Difluoromethyl)-3,5-dihydroxypyridine via MCRs are not extensively reported, the general principles of well-established pyridine syntheses can be adapted by using difluoromethylated building blocks. nih.govresearchgate.net
A scalable de novo synthesis of 2-difluoromethyl pyridines has been reported, which builds the pyridine ring around the difluoromethyl group. nih.govresearchgate.net This approach offers access to a diverse range of substitution patterns on the pyridine ring. nih.govresearchgate.net
One potential MCR approach is a variation of the Hantzsch pyridine synthesis. This reaction typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source. By utilizing a β-ketoester that already contains a difluoromethyl group, it is conceivable to construct the desired pyridinol framework.
Another relevant MCR is the Kröhnke pyridine synthesis, which involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds. The adaptation of this method with appropriately functionalized, difluoromethyl-containing starting materials could provide a route to difluoromethylated pyridines.
Furthermore, a three-component synthesis of polysubstituted pyridines has been developed based on the Diels-Alder reactions of 2-azadienes, which are generated in situ. nih.gov This method has been shown to be effective for a range of starting materials and could potentially be used to synthesize difluoromethylated pyridines by incorporating a difluoromethyl group into one of the components. nih.gov
Guareschi-Thorpe Cyclization Variants for Dihydroxypyridines
The Guareschi-Thorpe reaction is a cornerstone in the synthesis of substituted 2,6-dihydroxypyridines. This reaction typically involves the condensation of a β-ketoester with cyanoacetamide in the presence of a base. While the classical Guareschi-Thorpe synthesis directly furnishes 2,6-dihydroxypyridines, modifications are necessary to achieve the 3,5-dihydroxy substitution pattern.
A plausible adaptation for a 3,5-dihydroxypyridine precursor would involve the use of starting materials that already contain the desired oxygen functionalities at the appropriate positions. For instance, the condensation of a suitably substituted β-dicarbonyl compound with an activated nitrile in the presence of a base could potentially lead to the desired pyridin-3,5-diol scaffold. The choice of base and reaction conditions is crucial for directing the cyclization to the desired isomer.
| Reactant A | Reactant B | Base | Product | Reference |
| β-ketoester | Cyanoacetamide | Piperidine | 2,6-Dihydroxypyridine derivative | (Classical) |
| Substituted malonate derivative | Acetoacetamide | Sodium ethoxide | 3,5-Dihydroxypyridine precursor (hypothetical) | N/A |
Alternative Cyclization Pathways for Substituted Pyridinols
Beyond the Guareschi-Thorpe reaction, other cyclization strategies can be employed for the synthesis of polysubstituted pyridinols. One such powerful method is the hetero-Diels-Alder reaction. This [4+2] cycloaddition can construct the pyridine ring in a single step with high regioselectivity. For instance, the reaction of a 1-azadiene with an appropriate dienophile can yield highly substituted 3-hydroxypyridines. nih.govrsc.org The careful selection of the diene and dienophile components is essential to install the desired substitution pattern.
Another approach involves the transformation of furan (B31954) derivatives into pyridines. semanticscholar.org This typically involves the reaction of a furan with an aminating agent under conditions that promote ring expansion. While this method can provide access to substituted pyridines, achieving the specific 3,5-dihydroxy pattern requires appropriately functionalized furan precursors.
Post-Synthetic Introduction and Functionalization of the Difluoromethyl Moiety
The introduction of the difluoromethyl (CHF2) group onto a pre-formed pyridine ring is a common and effective strategy. This approach allows for greater flexibility in the synthesis of the pyridinol core. Several methods for C-H difluoromethylation of pyridines have been developed, often relying on radical-based processes.
Visible-light photoredox catalysis has emerged as a mild and efficient method for the difluoromethylation of electron-rich heteroarenes. acs.orgrsc.org This technique typically involves the generation of a difluoromethyl radical from a suitable precursor, which then adds to the pyridine ring. The regioselectivity of this addition is influenced by the electronic properties of the pyridine substrate. For a 3,5-dihydroxypyridine, the electron-donating nature of the hydroxyl groups would likely direct the difluoromethylation to the C-2, C-4, or C-6 positions.
Transition-metal-catalyzed cross-coupling reactions also provide a viable route to difluoromethylated pyridines. These methods often require the pre-functionalization of the pyridine ring with a leaving group, such as a halogen. The subsequent coupling with a difluoromethyl source, often in the presence of a copper or palladium catalyst, installs the desired moiety.
A plausible synthetic sequence for this compound could involve the initial synthesis of a 2-halo-3,5-dihydroxypyridine intermediate, followed by a metal-catalyzed difluoromethylation.
| Reagent | Catalyst | Method | Product | Reference |
| TMSCF2H | Ru(bpy)3Cl2 | Photocatalytic | C-H Difluoromethylation | acs.orgrsc.org |
| (Bpin)2CF2H | Pd(dba)2/Xantphos | Cross-coupling | Boryl-difluoromethylation | N/A |
| CF2HBr | NiBr2·dtbbpy/Ir(ppy)3 | Metallaphotoredox | C-H Difluoromethylation | princeton.edu |
Derivatization Strategies for this compound
The presence of two hydroxyl groups and available ring positions in this compound offers multiple avenues for further chemical modification.
Modification of Hydroxyl Groups
The hydroxyl groups at the 3- and 5-positions are nucleophilic and can readily undergo a variety of transformations.
O-Alkylation: Reaction with alkyl halides or sulfates in the presence of a base (e.g., K2CO3, NaH) can be used to introduce alkyl ethers. This can be useful for modulating the solubility and electronic properties of the molecule.
O-Acylation: Treatment with acyl chlorides or anhydrides, often in the presence of a base like pyridine or triethylamine, will form the corresponding esters. This is a common strategy for creating prodrugs or modifying the reactivity of the hydroxyl groups.
O-Silylation: Reaction with silylating agents such as tert-butyldimethylsilyl chloride (TBDMSCl) can be used to protect the hydroxyl groups during subsequent synthetic steps.
Functionalization at Other Ring Positions
The C-4 and C-6 positions of the pyridine ring are susceptible to electrophilic substitution, although the electron-rich nature of the dihydroxypyridine system can complicate selectivity. Halogenation, nitration, and sulfonation are potential reactions that could be explored to introduce further functionality at these positions. The directing effects of the existing substituents (two hydroxyl groups and a difluoromethyl group) would play a crucial role in determining the outcome of these reactions.
Innovative Catalytic Systems in Difluoromethylation and Pyridine Synthesis
The development of novel catalytic systems continues to revolutionize the synthesis of complex molecules like this compound.
In the realm of difluoromethylation, recent advancements have focused on the development of more efficient and selective catalysts. This includes the design of novel photocatalysts with tailored redox potentials for visible-light-mediated reactions, as well as the exploration of earth-abundant metal catalysts (e.g., iron, copper) to replace more expensive precious metals in cross-coupling reactions. acs.org
For the synthesis of the pyridine core, catalytic multicomponent reactions are gaining prominence. These reactions allow for the construction of complex pyridine structures from simple starting materials in a single, atom-economical step. The use of Lewis acid or organocatalysts can enhance the efficiency and selectivity of these transformations. For instance, the Hantzsch pyridine synthesis, a classic multicomponent reaction, has been adapted using various catalysts to improve yields and broaden the substrate scope. nih.gov
| Catalyst Type | Reaction | Advantage |
| Iridium Photocatalyst | C-H Difluoromethylation | Mild reaction conditions, high functional group tolerance |
| Copper(I) Iodide | Cross-coupling Difluoromethylation | Use of a less expensive metal |
| Lewis Acids (e.g., Sc(OTf)3) | Hetero-Diels-Alder | Increased reaction rates and selectivity |
Chemical Reactivity and Mechanistic Investigations of 2 Difluoromethyl 3,5 Dihydroxypyridine Systems
Elucidation of Reaction Mechanisms in Difluoromethylation
The regioselective introduction of a difluoromethyl group onto a pyridine (B92270) ring is a complex process that can be achieved through a variety of mechanistic pathways, often involving radical intermediates. A sophisticated strategy for achieving meta- and para-C-H difluoromethylation of pyridines involves a dearomatization-rearomatization sequence utilizing oxazino pyridine intermediates.
Characterization of Key Intermediates (e.g., Oxazino Pyridines, Pyridinium (B92312) Salts)
The reaction of pyridines with reagents like dimethylacetylene dicarboxylate (DMAD) can lead to the formation of dearomatized oxazino pyridine intermediates. These intermediates are crucial as they alter the electronic properties of the pyridine ring, enabling otherwise difficult C-H functionalization. Under basic or neutral conditions, these oxazino pyridines act as nucleophilic dienamine-type species.
Conversely, treatment of these oxazino pyridine intermediates with acid leads to their in situ transformation into the corresponding pyridinium salts. This protonation event switches the reactivity of the system, rendering the pyridine core electrophilic and susceptible to attack by nucleophilic radicals at the γ-position (para to the nitrogen). This switchable reactivity is pivotal for controlling the regioselectivity of the difluoromethylation.
Pathways of Radical Generation and Propagation
The difluoromethylation process itself hinges on the generation of the difluoromethyl radical (•CF2H). The •CF2H radical is generally considered to be nucleophilic in character, in contrast to the electrophilic nature of the trifluoromethyl radical (•CF3). This inherent nucleophilicity can make direct difluoromethylation of electron-rich aromatic systems challenging.
To overcome this, difluoromethyl radical precursors are often designed with a removable electron-withdrawing group (EWG). This modification enhances the electrophilicity of the resulting [•CF2(EWG)] radical, facilitating its addition to the nucleophilic positions of the oxazino pyridine intermediates. A common precursor for this purpose is 2,2-difluoro-2-iodo-1-phenylethan-1-one.
The reaction is typically initiated to generate the difluoromethyl radical, which then adds to the oxazino pyridine intermediate. Subsequent rearomatization, often involving elimination of the auxiliary groups from the oxazino intermediate and the EWG from the difluoromethylating agent, yields the final difluoromethylated pyridine. For the pyridinium salt pathway, a Minisci-type radical alkylation is often employed, where a nucleophilic •CF2H radical attacks the electron-deficient pyridine ring.
Aromaticity and Tautomeric Equilibria in Dihydroxypyridine Derivatives
The 3,5-dihydroxypyridine core of the target molecule introduces the complexity of tautomerism, which can significantly influence its aromaticity and reactivity. Dihydroxypyridines can exist in several tautomeric forms, primarily involving keto-enol equilibria.
For 3,5-dihydroxypyridine, the potential tautomers include the dihydroxy form (aromatic), as well as pyridone and other keto forms where one or both hydroxyl protons have migrated to the ring nitrogen or a carbon atom, disrupting the aromaticity. The equilibrium between these forms is sensitive to factors such as the solvent, temperature, and the electronic nature of other substituents on the ring. The presence of the electron-withdrawing 2-(difluoromethyl) group is expected to influence the acidity of the hydroxyl protons and the basicity of the ring nitrogen, thereby shifting the tautomeric equilibrium. The dihydroxy form benefits from the stability of the aromatic sextet. However, pyridone forms can be stabilized by strong intermolecular hydrogen bonding in the solid state or in polar solvents. The precise dominant tautomer of 2-(difluoromethyl)-3,5-dihydroxypyridine in a given environment would likely require detailed spectroscopic and computational analysis.
The aromaticity of the pyridine ring is also modulated by its substituents. Electron-withdrawing groups like the difluoromethyl group generally decrease the electron density of the ring, which can slightly reduce its aromatic character. This effect, combined with the tautomeric possibilities introduced by the two hydroxyl groups, results in a complex electronic landscape for this molecule.
Electrophilic and Nucleophilic Reactivity of the Pyridine Core and Substituents
The reactivity of the this compound core is dictated by the interplay of its substituents. The pyridine nitrogen and the two hydroxyl groups are electron-donating through resonance, while the difluoromethyl group is strongly electron-withdrawing by induction.
Electrophilic Reactivity: The pyridine ring is generally electron-deficient compared to benzene (B151609), making it less reactive towards electrophilic aromatic substitution. The presence of the strongly deactivating difluoromethyl group further diminishes its reactivity towards electrophiles. However, the two hydroxyl groups are strongly activating and ortho-, para-directing. This creates a complex situation where the positions ortho and para to the hydroxyl groups (C4 and C6) are activated, while the ring as a whole is deactivated by the CF2H group and the ring nitrogen. Electrophilic attack would most likely occur at the C4 or C6 positions, provided the conditions are forcing enough to overcome the deactivating effects.
Nucleophilic Reactivity: The electron-withdrawing nature of the difluoromethyl group and the ring nitrogen makes the pyridine core susceptible to nucleophilic attack, particularly at positions ortho and para to these deactivating features. Pyridines with leaving groups at the 2- and 4-positions readily undergo nucleophilic substitution via an addition-elimination mechanism. In the case of this compound, while there isn't an obvious leaving group on the ring itself, the electron-deficient nature of the ring could facilitate reactions with strong nucleophiles under certain conditions. The hydroxyl groups themselves can act as nucleophiles, for example, in alkylation or acylation reactions.
Stability under Diverse Chemical Environments
The stability of this compound is influenced by its functional groups. Dihydropyridine (B1217469) rings, in general, can be sensitive to oxidation, leading to aromatization to the corresponding pyridine.
Acidic Conditions: In acidic media, the pyridine nitrogen will be protonated, forming a pyridinium salt. This further increases the electron-deficiency of the ring, making it more resistant to electrophilic attack but potentially more susceptible to nucleophilic attack or degradation. Dihydropyridine derivatives have been shown to be more susceptible to degradation under acidic conditions.
Basic Conditions: In the presence of a base, the acidic hydroxyl protons can be removed to form phenoxide-like anions. This would increase the electron density of the ring, making it more reactive towards electrophiles and more prone to oxidation. The stability in basic conditions would depend on the concentration of the base and the reaction temperature.
The difluoromethyl group is generally stable under a range of chemical conditions, but strong basic conditions could potentially lead to the elimination of fluoride (B91410) or other decomposition pathways, although this typically requires harsh conditions.
Below is a summary of the expected reactivity and stability of the system.
| Condition | Key Species | Expected Reactivity | Stability Considerations |
| Neutral/Basic | Oxazino Pyridine Intermediate | Nucleophilic at β- and δ-positions | Prone to oxidation |
| Acidic | Pyridinium Salt | Electrophilic at γ-position | Generally more stable to oxidation but may be susceptible to hydrolysis |
| Electrophilic Attack | Dihydroxypyridine | Deactivated ring, but directed to C4/C6 by OH groups | Requires forcing conditions |
| Nucleophilic Attack | Dihydroxypyridine | Susceptible at positions ortho/para to N and CF2H | Generally stable to nucleophiles without a leaving group |
Structure Activity Relationship Sar Studies and Rational Molecular Design
Impact of Difluoromethyl Group Position on Molecular Functionality
The difluoromethyl group is considered a lipophilic hydrogen bond donor and can act as a bioisostere of hydroxyl, thiol, or amine groups. Its placement at the C2 position of the pyridine (B92270) ring, adjacent to the nitrogen atom, influences the electron density of the ring and can affect its ability to interact with biological targets. The electron-withdrawing nature of the two fluorine atoms can modulate the pKa of the pyridine nitrogen, thereby influencing its ionization state at physiological pH.
Recent advancements in synthetic chemistry have enabled the site-selective introduction of the difluoromethyl group at various positions on the pyridine ring, such as the meta- or para-positions. Studies on other pyridine-containing compounds have demonstrated that shifting a substituent from one position to another can lead to dramatic changes in biological activity. For instance, in a series of quorum sensing inhibitors, a 2-difluoromethylpyridine derivative showed enhanced activity, while analogs with the same group at other positions were inactive, highlighting the importance of the substituent's location.
To illustrate the potential impact of the difluoromethyl group's position, a hypothetical data table is presented below, based on general principles observed in related pyridine derivatives.
| Compound | Position of -CF2H Group | Hypothetical Biological Activity (IC50, µM) | Rationale for Activity Variation |
| Analog 1 | C2 | 5.2 | Optimal orientation for hydrogen bonding and steric interactions with the target protein's active site. |
| Analog 2 | C3 | 25.8 | Sub-optimal positioning, leading to weaker interactions with the target. |
| Analog 3 | C4 | 15.1 | Moderate activity, suggesting some favorable interactions but not as ideal as the C2 position. |
This table is for illustrative purposes and the data is hypothetical.
Influence of Hydroxyl Group Stereochemistry and Substituent Effects
The presence and positioning of hydroxyl (-OH) groups on the pyridine ring are also pivotal to the molecule's biological activity. In 2-(difluoromethyl)-3,5-dihydroxypyridine, the hydroxyl groups at the C3 and C5 positions can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological macromolecules. The stereochemistry of these groups, if they were attached to chiral centers, would be a critical factor in determining the specificity and strength of these interactions.
Furthermore, the intramolecular hydrogen bonding between a hydroxyl group and the pyridine nitrogen or the difluoromethyl group could influence the molecule's conformation, pre-organizing it for a more favorable interaction with its target.
Design Principles for Novel Analogs and Derivatives
The rational design of novel analogs of this compound aims to enhance its therapeutic potential by systematically modifying its structure.
Systematic modifications of the pyridine core can provide valuable insights into the SAR of this class of compounds. This can involve:
Substitution at other positions: Introducing small alkyl, halogen, or cyano groups at the C4 and C6 positions can probe the steric and electronic requirements of the binding site.
Ring modification: Replacing the pyridine core with other heterocyclic systems like pyrimidine (B1678525) or pyrazine (B50134) could lead to improved properties.
Functional group modification of hydroxyl groups: Conversion of the hydroxyl groups to ethers or esters can modulate lipophilicity and metabolic stability.
A systematic approach to these modifications is crucial for building a comprehensive SAR model.
The difluoromethyl group is a well-known bioisostere for several functional groups. Its ability to mimic a hydroxyl group while offering increased lipophilicity and metabolic stability makes it a valuable substituent in drug design. Bioisosteric replacement studies could involve substituting the -CF2H group with:
Hydroxyl group (-OH): To assess the importance of the lipophilicity and hydrogen bond donating capacity of the -CF2H group.
Trifluoromethyl group (-CF3): To evaluate the effect of increased electron-withdrawing character and lipophilicity, while removing the hydrogen bond donating ability.
Methyl group (-CH3): To understand the role of the fluorine atoms in the interaction with the target.
The following table illustrates potential outcomes of such bioisosteric replacements based on general medicinal chemistry principles.
| Compound | Bioisosteric Replacement at C2 | Hypothetical Change in Potency | Predicted Physicochemical Impact |
| Analog 4 | -OH | Decrease | Increased polarity, potential for oxidation. |
| Analog 5 | -CF3 | Increase/Decrease | Increased lipophilicity and metabolic stability, but loss of H-bond donation. |
| Analog 6 | -CH3 | Decrease | Loss of H-bond donation and altered electronic properties. |
This table is for illustrative purposes and the data is hypothetical.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound and its analogs, a QSAR model could be developed to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts.
The development of a robust QSAR model involves several steps:
Data Set Preparation: A diverse set of analogs with their corresponding biological activities is required.
Descriptor Calculation: Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, are calculated for each molecule.
Model Building: Statistical methods like multiple linear regression or partial least squares are used to build a model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
Once a predictive QSAR model is established, it can be used to screen virtual libraries of compounds and identify those with the highest predicted activity, accelerating the drug discovery process.
Molecular Interactions and Biochemical Activity of 2 Difluoromethyl 3,5 Dihydroxypyridine Analogs in Vitro Context
Interaction with Biological Macromolecules and Molecular Targets
The interaction of small molecules with biological macromolecules is fundamental to their pharmacological or toxicological effects. For dihydropyridine (B1217469) analogs, these interactions can range from enzymatic inhibition to the modulation of receptor functions.
Enzymatic Inhibition Studies (e.g., Kinases, other relevant enzymes)
Fluorinated compounds have been increasingly utilized in the development of enzyme inhibitors due to the unique properties conferred by fluorine atoms. nih.govnih.gov The introduction of a difluoromethyl group into a dihydroxypyridine scaffold could offer mechanistic advantages for enzyme inhibition. nih.gov For instance, polyfluoroketone analogs of substrates can form stable tetrahedral hemiketal complexes with serine hydrolases, mimicking transition-state species and leading to potent inhibition. researchgate.net
Aryl fluorides, in particular, have been investigated as potential kinase inhibitors. tdl.orgtdl.org The strategy involves the design of molecules where the aryl fluoride (B91410) moiety can react with key amino acid residues, such as lysine, in the ATP binding site of protein kinases via a nucleophilic aromatic substitution (SNAr) reaction. tdl.orgtdl.org This covalent modification can lead to irreversible inhibition of the kinase. While specific studies on 2-(difluoromethyl)-3,5-dihydroxypyridine are not available, the presence of the fluorinated group suggests a potential for this class of compounds to be explored as inhibitors for various enzymes, including kinases. The stability of the aryl fluoride bond makes them less reactive than other electrophiles like sulfonyl fluorides, potentially offering greater selectivity. tdl.orgtdl.org
Difluoromethyl-1,3,4-oxadiazole derivatives have been identified as highly selective, slow-binding substrate analog inhibitors of histone deacetylase 6 (HDAC6). nih.gov These compounds undergo an enzyme-catalyzed hydration of the oxadiazole ring, forming a tight and long-lived enzyme-inhibitor complex. nih.gov This mechanism-based inhibition highlights the potential of incorporating a difluoromethyl group to achieve high potency and selectivity. nih.gov
Receptor Binding and Modulation at the Ligand-Protein Interface
The binding of ligands to protein receptors is a complex process governed by a variety of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. nottingham.ac.uk The dihydropyridine scaffold is well-known for its interaction with L-type calcium channels, where it acts as a modulator. researchgate.net While the primary focus of this article is on non-therapeutic in vitro studies, the principles of ligand-protein interactions are transferable.
Computational studies can predict the binding affinity and modes of interaction for dihydropyridine derivatives with various protein targets. researchgate.net These studies often reveal that such compounds can show affinity for a wide range of proteins, not limited to a single receptor class. researchgate.net The specific substitution pattern on the dihydropyridine ring plays a crucial role in determining the binding specificity and affinity. The presence of hydroxyl and difluoromethyl groups on the pyridine (B92270) ring would be expected to significantly influence the binding profile through specific hydrogen bonding and electrostatic interactions. drughunter.com
Investigations into Antimicrobial Mechanisms
Pyridine and its derivatives have been reported to exhibit a range of antimicrobial activities. nih.govmdpi.com The mechanisms underlying these activities are diverse and can involve disruption of cellular membranes or interference with key microbial processes.
Cellular Membrane Disruption Studies
The integrity of the cell membrane is crucial for microbial survival. Compounds that can disrupt this barrier are often effective antimicrobial agents. The fluorination of molecules can influence their partitioning into lipid membranes. nih.gov Studies on fluorinated aliphatic compounds have shown that changes in lipophilicity due to fluorination correlate with their water-membrane partition coefficients. nih.gov This suggests that the difluoromethyl group in this compound could modulate its interaction with and ability to disrupt bacterial cell membranes.
The mechanism of membrane disruption by antimicrobial peptides often involves the formation of pores, leading to leakage of cellular contents. rsc.org While small molecules like pyridine derivatives may not form pores in the same manner, they can still perturb the lipid bilayer, leading to increased permeability and cell death. nih.gov
Inhibition of Microbial Virulence Factors
An emerging strategy in antimicrobial drug discovery is to target bacterial virulence factors rather than bacterial growth itself. nih.govgardp.org This approach may reduce the selective pressure for the development of resistance. nih.gov Virulence factors include toxins, adhesins, and enzymes that are essential for the pathogen to cause disease. gardp.org
Several 1,4-dihydropyridine-based compounds have been shown to act as inhibitors of the Helicobacter pylori essential response regulator HsrA, a protein involved in synchronizing metabolic functions and virulence. nih.gov This inhibition of a key regulatory protein represents a promising antivirulence strategy. nih.gov Furthermore, certain compounds have been found to inhibit the expression of streptokinase in Group A Streptococcus, a critical virulence factor that allows the bacteria to dissolve blood clots. furman.edu These findings suggest that dihydroxypyridine analogs could be investigated for their potential to inhibit a variety of microbial virulence factors.
Antioxidant Properties and Radical Scavenging Mechanisms
Dihydropyridine derivatives are well-documented for their antioxidant properties. gavinpublishers.com This activity is often attributed to their ability to donate a hydrogen atom to scavenge free radicals, a mechanism similar to that of the biological reducing agent NADH (Nicotinamide Adenine Dinucleotide). gavinpublishers.com
The antioxidant capacity of dihydropyridine analogs has been evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the β-carotene/linoleic acid bleaching assay. gavinpublishers.com These assays measure the ability of a compound to neutralize stable free radicals or to inhibit lipid peroxidation. nih.govnih.gov The structure of the dihydropyridine derivative, particularly the substituents on the aromatic ring, significantly influences its antioxidant activity. gavinpublishers.com
The presence of hydroxyl groups on the pyridine ring, as in this compound, is expected to contribute significantly to its antioxidant potential. Studies on other hydroxylated cyclic compounds, such as 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), have shown that the hydroxyl groups, particularly those in an enol structure, are key to their radical scavenging activity. nih.gov The ability of flavonoids to scavenge hydroxyl radicals and reduce ferric ions is also strongly correlated with the number and position of their hydroxyl groups. researchgate.net
Below is a hypothetical data table summarizing potential antioxidant activities of dihydroxypyridine analogs based on published data for similar compounds.
| Compound Analog | DPPH Scavenging Activity (% Inhibition) | β-Carotene/Linoleic Acid Bleaching (% RAA) | Hydroxyl Radical Scavenging Activity (IC50, µM) |
|---|---|---|---|
| Analog A (Electron-donating group) | Low | 80 | Not Reported |
| Analog B (Electron-withdrawing group) | Low | Low | Not Reported |
| Analog C (Multiple hydroxyl groups) | High | High | Potent |
This table is illustrative and based on general findings for dihydropyridine derivatives. RAA stands for Relative Antioxidant Activity.
The radical scavenging mechanism of these compounds typically involves the donation of a hydrogen atom from the dihydropyridine ring or a hydroxyl substituent to a free radical, thereby neutralizing it. The stability of the resulting radical species is a key determinant of the antioxidant efficiency.
Modulation of In Vitro Cellular Pathways (e.g., Apoptosis Induction, Signaling Cascade Interference)
Dihydropyridine and pyridine analogs have been shown to modulate a variety of in vitro cellular pathways, with a significant focus on the induction of apoptosis and interference with signaling cascades in cancer cell lines.
Apoptosis Induction:
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. nih.gov Several studies have demonstrated the pro-apoptotic potential of dihydropyridine and pyridine derivatives in vitro.
One study investigating a series of novel dihydropyridine and pyridine analogs found that the most potent compound, a dihydropyridine-based molecule referred to as 4d , induced apoptosis in MCF-7 breast cancer cells. nih.gov The mechanism of apoptosis induction was multifaceted, involving the overproduction of reactive oxygen species (ROS), mitochondrial dysfunction, DNA damage, and cell cycle arrest at the G1 phase through the inhibition of cyclin-dependent kinases CDK4/6. nih.gov The induction of apoptosis was confirmed through DAPI staining, which revealed characteristic morphological changes such as cellular shrinkage and fragmented nuclei in a dose-dependent manner. nih.gov
Similarly, a new class of 2-oxo-pyridine and 1'H-spiro-pyridine derivatives was evaluated for their anti-proliferative activity against HepG-2 and Caco-2 cell lines. researchgate.net The most active compounds exhibited activation of the pro-apoptotic protein Bax and suppression of the anti-apoptotic protein Bcl-2. researchgate.net Notably, compound 7 from this series showed a significant 7.5-fold activation of the Bax gene and a 0.194-fold suppression of Bcl-2 expression compared to untreated Caco-2 cells, highlighting its potent pro-apoptotic effects. researchgate.net
Another study on spiro-pyrrolopyridazine (SPP) derivatives found that SPP10 induced apoptotic cell death in breast (MCF-7), lung (H69AR), and prostate (PC-3) cancer cells. metu.edu.tr Western blot analysis confirmed the involvement of key apoptotic proteins, with SPP10 inhibiting the anti-apoptotic protein Bcl-2 while inducing the pro-apoptotic proteins Bax and cytochrome c. metu.edu.tr
Signaling Cascade Interference:
In addition to apoptosis induction, pyridine analogs can interfere with various signaling cascades that are critical for cancer cell proliferation and survival.
The epidermal growth factor receptor (EGFR) is a key transmembrane tyrosine kinase involved in controlling cell proliferation, and its aberrant signaling is implicated in numerous cancers. metu.edu.tr The spiro-pyrrolopyridazine derivative SPP10 was found to be a significant inhibitor of EGFR kinase activity, even surpassing the efficacy of the reference drug erlotinib. metu.edu.tr Molecular docking studies supported these findings, revealing strong binding affinities of SPP10 with both wild-type and mutated EGFR. metu.edu.tr
Phosphodiesterases (PDEs) are another class of enzymes involved in cellular signaling, and their overexpression has been observed in cancerous cells. A study on 4,6-diaryl-2-imino-1,2-dihydropyridine-3-carbonitriles and their 2-oxo isosteres evaluated their ability to inhibit PDE3A. nih.gov The compound 6-(4-bromophenyl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile (Id) was identified as the strongest PDE3 inhibitor, with a highly selective mechanism of action. nih.gov
The following table summarizes the in vitro activities of selected dihydropyridine and pyridine analogs on cellular pathways.
| Compound/Analog Class | Cell Line(s) | Observed Effect | IC50/EC50 Values |
| Dihydropyridine analog 4d | MCF-7 | Apoptosis induction via ROS, mitochondrial dysfunction, DNA damage, G1 cell cycle arrest | Not specified |
| Spiro-pyridine derivative 7 | Caco-2 | Apoptosis induction (Bax activation, Bcl-2 suppression) | 7.83 ± 0.50 μM |
| Spiro-pyrrolopyridazine SPP10 | MCF-7, H69AR, PC-3 | Apoptosis induction (Bax induction, Bcl-2 inhibition), EGFR kinase inhibition | MCF-7: 2.31 ± 0.3 μM, H69AR: 3.16 ± 0.8 μM, PC-3: 4.2 ± 0.2 μM |
| 2-imino-1,2-dihydropyridine Id | HT-29 | PDE3A inhibition | 27 μM |
Development and Validation of High-Throughput Biochemical Assays
The discovery and optimization of biologically active pyridine and dihydropyridine derivatives rely heavily on the development and validation of robust high-throughput biochemical assays. These assays allow for the rapid screening of large compound libraries to identify initial "hits" and to subsequently characterize their structure-activity relationships (SAR).
Screening for Enzyme Inhibitors:
High-throughput screening (HTS) is a common approach to identify enzyme inhibitors. For instance, in the search for novel phosphodiesterase inhibitors, synthesized pyridine derivatives were tested for their in vitro ability to inhibit recombinant human PDE3A. nih.gov The initial screening was performed at a single high concentration (50 μM), followed by full dose-response curves to determine the precise IC50 values for the most active compounds. nih.gov
Similarly, a screening of thirty-one synthesized pyridine derivatives was conducted to identify inhibitors of human hydrogen sulfide (B99878) (H2S)-synthesizing enzymes (CBS, CSE, and MST). nih.gov This study employed a multi-faceted approach using several complementary methodologies:
Differential Scanning Fluorimetry (DSF): To assess compound binding to the target enzymes.
Surface Plasmon Resonance (SPR): To further characterize binding kinetics.
Circular Dichroism (CD) Spectropolarimetry: To evaluate changes in protein secondary structure upon compound binding.
Fluorimetric and Colorimetric H2S Detection Assays: To directly measure the inhibition of enzyme activity. nih.gov
This orthogonal approach is crucial for validating hits and minimizing false positives.
Cell-Based Assays:
In addition to biochemical assays, cell-based assays are essential for evaluating the effects of compounds in a more physiologically relevant context. The anti-proliferative activity of pyridine derivatives is often assessed using assays like the XTT assay, which measures cell viability. metu.edu.tr
For evaluating the induction of apoptosis, flow cytometry is a powerful high-throughput technique. metu.edu.tr It can be used to quantify the percentage of apoptotic cells in a population after treatment with a test compound. Western blotting, while typically lower throughput, is then used to validate the mechanism of apoptosis by measuring the levels of key apoptotic proteins like Bax, Bcl-2, and cytochrome c. researchgate.netmetu.edu.tr
The development of a homogeneous time-resolved fluorescence (HTRF) assay has been utilized to evaluate the EGFR inhibitory potential of new compounds. metu.edu.tr This type of assay is well-suited for HTS due to its sensitivity, robustness, and miniaturization potential.
The following table provides an overview of assay types used for screening pyridine and dihydropyridine analogs.
| Assay Type | Purpose | Example Application |
| Enzyme Inhibition Assays (e.g., PDE3A activity) | Direct measurement of compound effect on a specific enzyme | Screening of dihydropyridine derivatives as PDE3A inhibitors nih.gov |
| Differential Scanning Fluorimetry (DSF) | High-throughput screening for compound binding to a target protein | Screening pyridine derivatives against H2S-synthesizing enzymes nih.gov |
| Surface Plasmon Resonance (SPR) | Characterization of binding kinetics and affinity | Hit validation in a screen for H2S-synthesizing enzyme inhibitors nih.gov |
| Cell Viability/Proliferation Assays (e.g., XTT) | Assessment of cytotoxic or anti-proliferative effects | Evaluating the cytotoxicity of spiro-pyrrolopyridazine derivatives on cancer cells metu.edu.tr |
| Flow Cytometry | Quantification of apoptosis induction | Measuring apoptotic cell death induced by spiro-pyrrolopyridazine derivatives metu.edu.tr |
| Western Blotting | Validation of mechanism of action (e.g., protein expression levels) | Confirming the modulation of apoptotic proteins (Bax, Bcl-2) by pyridine analogs researchgate.netmetu.edu.tr |
| Homogeneous Time-Resolved Fluorescence (HTRF) | High-throughput screening of kinase inhibitors | Evaluating EGFR inhibitory potential of spiro-pyrrolopyridazine derivatives metu.edu.tr |
Advanced Spectroscopic and Structural Characterization of this compound
The successful synthesis and subsequent detailed characterization of novel chemical compounds are typically reported in peer-reviewed scientific journals. The absence of such data for this compound suggests that the compound may not have been synthesized, or if it has, its characterization has not been published in accessible literature.
Therefore, it is not possible to provide the requested thorough, informative, and scientifically accurate content, including data tables and detailed research findings for each specified section and subsection, as no source data exists to support the generation of such an article. The creation of this content would require access to primary research data that is not currently in the public domain.
Advanced Spectroscopic and Structural Characterization Methodologies
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies of 2-(Difluoromethyl)-3,5-dihydroxypyridine
Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for probing the electronic transitions within a molecule and investigating the formation of complexes. For the compound this compound, UV-Vis spectroscopy would provide insights into its electronic structure, including the transitions of π-electrons in the pyridine (B92270) ring and the influence of its specific substituents—the electron-withdrawing difluoromethyl group and the electron-donating hydroxyl groups.
However, a comprehensive search of scientific literature and chemical databases reveals a significant gap in the experimental and theoretical UV-Vis spectroscopic data for this compound. While studies on various other pyridine derivatives and their use in complexation are available, specific research detailing the electronic absorption properties and complexation behavior of this particular compound has not been reported.
In a hypothetical scenario, one could anticipate the UV-Vis spectrum of this compound to exhibit absorption bands characteristic of substituted pyridines. The electronic transitions would likely be of the π → π* and n → π* types. The presence of two hydroxyl groups would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine, due to their auxochromic nature. Conversely, the difluoromethyl group's electron-withdrawing properties might induce a hypsochromic (blue) shift. The interplay of these opposing electronic effects would determine the final absorption profile.
Hypothetical Electronic Transition Data for this compound
| Transition Type | Expected Wavelength Range (λmax, nm) | Solvent Effects |
| π → π | 270 - 320 | A shift to longer wavelengths (red shift) is expected in more polar solvents. |
| n → π | 300 - 350 | A shift to shorter wavelengths (blue shift) is typically observed with increasing solvent polarity. |
Note: The data in this table is hypothetical and serves as an estimation based on the behavior of similar compounds. Experimental verification is required.
Complexation Studies
UV-Vis spectroscopy is a powerful tool for studying the interaction of ligands with metal ions. The formation of a complex between this compound and a metal ion would likely lead to a significant change in the UV-Vis spectrum. This change could manifest as a shift in the wavelength of maximum absorption (λmax) or a change in the molar absorptivity (ε). These spectral changes can be monitored through spectrophotometric titrations to determine the stoichiometry and stability constants of the resulting complex.
For instance, upon complexation with a transition metal ion, a new absorption band in the visible region might appear, corresponding to d-d transitions or charge-transfer bands. The magnitude of the spectral shift would depend on the nature of the metal ion and the coordination environment.
Hypothetical Data for Complexation with a Metal Ion (M²⁺)
| Complex | λmax (nm) of Ligand | λmax (nm) of Complex | Spectral Shift (Δλ) | Observations |
| [M(2-(CF₂H)-3,5-(OH)₂-Py)₂]²⁺ (Hypothetical) | ~290 (Hypothetical) | ~350 (Hypothetical) | +60 (Bathochromic) | The formation of the complex would likely result in a distinct color change. |
Note: The data in this table is hypothetical and illustrates the expected changes upon complexation. Experimental data is not available.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels, which in turn dictate the molecule's structure and chemical reactivity.
Density Functional Theory (DFT) Studies on Ground and Transition States
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. electrochemsci.org It offers a balance between accuracy and computational cost, making it suitable for studying complex organic molecules.
For 2-(Difluoromethyl)-3,5-dihydroxypyridine, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311G(d,p) or 6-311++G(d,p), would be employed to perform geometry optimization. researchgate.netresearchgate.net This process identifies the most stable three-dimensional arrangement of the atoms, known as the ground state, by finding the minimum energy conformation. The resulting optimized structure provides precise bond lengths, bond angles, and dihedral angles.
Furthermore, DFT is crucial for exploring chemical reactions by locating transition states. A transition state represents the highest energy point along a reaction pathway, and its structure and energy are vital for calculating reaction barriers and understanding reaction mechanisms. This would allow researchers to predict, for example, the ease of deprotonation of the hydroxyl groups or the molecule's susceptibility to electrophilic or nucleophilic attack.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's electronic properties and reactivity. scirp.org
HOMO: Represents the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons, suggesting higher reactivity in reactions with electrophiles.
LUMO: Represents the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons, indicating higher reactivity towards nucleophiles. wuxibiology.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. scirp.org From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researcher.lifeias.ac.in
Table 1: Representative Quantum Chemical Parameters Derived from FMO Analysis
| Parameter | Formula | Description |
|---|---|---|
| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; relates to ionization potential. |
| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from the molecule. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the molecule. |
| Global Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. Hard molecules have a large energy gap. |
| Global Softness (S) | 1 / (2η) | The reciprocal of hardness; soft molecules are more reactive. |
| Electronegativity (χ) | (I + A) / 2 | The ability of a molecule to attract electrons. |
| Electrophilicity Index (ω) | χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |
Molecular Docking and Dynamics Simulations to Predict Target Interactions
Molecular docking and dynamics simulations are powerful computational techniques used to predict how a molecule (a ligand) might interact with a biological target, typically a protein or enzyme. orientjchem.org These methods are central to computer-aided drug design.
Molecular Docking predicts the preferred orientation of the ligand when bound to a receptor to form a stable complex. tubitak.gov.tr For this compound, this process would involve:
Obtaining the 3D structure of a potential protein target (e.g., a kinase or dehydrogenase) from a database like the Protein Data Bank.
Using docking software (e.g., AutoDock, GOLD) to fit the optimized structure of the compound into the protein's active site.
Scoring the different binding poses based on factors like binding energy and intermolecular interactions. A lower binding energy typically indicates a more stable and favorable interaction. orientjchem.org
Molecular Dynamics (MD) simulations provide insights into the stability of the ligand-protein complex over time. After docking, an MD simulation can be run to observe the movement of the ligand and protein atoms, confirming whether the predicted binding pose is stable and how the interactions (like hydrogen bonds) evolve.
Table 2: Illustrative Molecular Docking Results for this compound Against a Hypothetical Kinase Target
| Parameter | Value | Interpretation |
|---|---|---|
| Binding Energy (kcal/mol) | -8.5 | A strong negative value suggests a high binding affinity. |
| Inhibition Constant (Ki, µM) | 1.5 | A low value indicates potential for potent inhibition. |
| Key Interacting Residues | GLU-116, LYS-72, ASP-178 | Specific amino acids in the active site forming interactions. |
| Types of Interactions | Hydrogen bonds, Halogen bonds | The nature of the forces holding the ligand in the active site. |
Theoretical Prediction of Chemical Reactivity, Regioselectivity, and Stereoselectivity
Beyond global reactivity descriptors, computational chemistry can predict the specific sites on a molecule that are most likely to react—a property known as regioselectivity.
One of the most effective tools for this is the Molecular Electrostatic Potential (MEP) map . nih.gov The MEP map visualizes the electrostatic potential on the electron density surface of a molecule. Different colors represent different potential values:
Red regions: Indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack. For this compound, these would likely be around the oxygen atoms of the hydroxyl groups and the nitrogen of the pyridine (B92270) ring. researchgate.netrsc.org
Blue regions: Indicate positive electrostatic potential (electron-poor areas), which are prone to nucleophilic attack. These would likely be found around the hydrogen atoms of the hydroxyl groups. researchgate.net
By analyzing the MEP map, chemists can predict which atoms will be involved in reactions. For instance, it can help determine which of the two hydroxyl groups is more acidic or which carbon on the pyridine ring is most susceptible to substitution. nih.gov Similarly, local reactivity descriptors derived from conceptual DFT, such as Fukui functions, can provide quantitative predictions of the most reactive sites for nucleophilic, electrophilic, and radical attacks. chemrxiv.org
Analysis of Intermolecular Interactions
The way molecules interact with each other governs their physical properties (like melting point and solubility) and their binding to biological targets. This compound has several functional groups capable of forming distinct non-covalent interactions.
Hydrogen Bonding: The presence of two hydroxyl (-OH) groups (donors and acceptors) and a pyridine nitrogen (acceptor) makes hydrogen bonding the most significant intermolecular force for this molecule. mdpi.com Computational methods can be used to analyze the geometry and energy of these bonds, confirming their strength and directionality. nih.govmdanalysis.org The interaction between the hydroxyl groups and the nitrogen atom can lead to the formation of strong dimers or complex networks in the solid state. researchgate.net
π-π Stacking: The aromatic pyridine ring can interact with other aromatic systems through π-π stacking. These interactions, while weaker than hydrogen bonds, are crucial for the packing of molecules in crystals and for binding to aromatic residues in proteins. mdpi.com
Halogen Bonding: The fluorine atoms in the difluoromethyl group can act as weak halogen bond acceptors. Although C-F bonds are not strong halogen bond donors, interactions between the electron-deficient π-hole of the fluorinated ring and an electron donor are possible. nih.gov Analysis of the MEP surface around the fluorine atoms can reveal regions of positive potential (σ-holes) that may interact with nucleophiles.
Techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are often employed to characterize and quantify these weak interactions, providing a deeper understanding of the forces that define the molecule's supramolecular chemistry. nih.gov
Broader Research Applications and Future Perspectives of 2 Difluoromethyl 3,5 Dihydroxypyridine
Versatile Chemical Building Block in Organic Synthesis
The 2-(difluoromethyl)-3,5-dihydroxypyridine scaffold is a promising building block for organic synthesis due to the reactivity of its constituent parts. The pyridine (B92270) core, a ubiquitous motif in biologically active compounds, offers multiple sites for functionalization. The hydroxyl groups can be readily derivatized, for instance, through etherification or esterification, to modulate the compound's physicochemical properties or to introduce further reactive handles.
Moreover, the dihydroxypyridine moiety can exist in equilibrium with its pyridone tautomers, which opens up additional avenues for synthetic transformations. Dihydropyridones are recognized as privileged structures and versatile precursors for a variety of biologically relevant molecules. epa.gov The difluoromethyl group, while generally stable, can also participate in specific chemical transformations, further expanding the synthetic utility of the parent molecule. The presence of these multiple reactive sites allows for the construction of diverse molecular libraries for screening in various applications.
Potential in Material Science and Functional Systems
The unique electronic and coordination properties of this compound make it an interesting candidate for applications in material science, particularly in the development of sensors and advanced materials.
The development of fluorescent chemosensors for the detection of metal ions is a field of significant interest. researchgate.netnih.gov Hydroxypyridine derivatives are known to be effective ligands for various metal ions, and their coordination can lead to significant changes in their photophysical properties, such as fluorescence enhancement or quenching. nih.gov The two hydroxyl groups on the this compound ring provide an excellent binding site for metal ions.
The electron-withdrawing nature of the difluoromethyl group can influence the acidity of the hydroxyl protons and the electron density of the pyridine ring, which in turn can modulate the binding affinity and selectivity towards specific metal ions. This allows for the fine-tuning of the sensor's properties. For example, dihydropyridine-based chemosensors have demonstrated high sensitivity and selectivity for Cu²⁺ and Fe³⁺ ions. mdpi.com It is conceivable that derivatives of this compound could be developed as highly selective and sensitive fluorescent probes for a range of environmentally and biologically important metal ions.
Table 1: Potential Metal Ion Sensing Applications of Hydroxypyridine-based Chemosensors
| Target Ion | Sensing Mechanism | Potential Application |
| Zn²⁺ | Chelation-enhanced fluorescence | Biological imaging |
| Fe³⁺ | Fluorescence quenching | Environmental monitoring |
| Cu²⁺ | Colorimetric and fluorescent response | Industrial process control |
| Mg²⁺ | Complexation and spectral shift | Clinical diagnostics |
This table is illustrative and based on the general properties of hydroxypyridine chemosensors.
The field of metal-organic frameworks (MOFs) has expanded rapidly, with applications in gas storage, separation, and catalysis. nih.gov The structure and function of MOFs are dictated by the interplay between the metal nodes and the organic ligands. Pyridine-based ligands are widely used in the construction of MOFs due to their well-defined coordination vectors. researchgate.netresearchgate.net
The this compound molecule offers multiple coordination sites through the pyridine nitrogen and the two hydroxyl groups. This multi-dentate character could lead to the formation of robust and porous MOF architectures. The presence of the difluoromethyl group can impart hydrophobicity to the pores of the MOF, which could be advantageous for specific applications such as the separation of non-polar gases or the protection of the framework from moisture. Furthermore, the hydroxyl groups can act as functional sites for post-synthetic modification, allowing for the introduction of other chemical functionalities within the MOF pores. rsc.org
Table 2: Potential MOF Applications with Functionalized Pyridine Ligands
| MOF Application | Role of this compound Ligand |
| Gas Storage | Formation of porous framework with potentially high surface area. |
| Separation | Hydrophobic channels due to the difluoromethyl group. |
| Catalysis | Hydroxyl groups as active sites or for anchoring catalytic species. |
| Sensing | Luminescent MOF for the detection of small molecules. researchgate.net |
This table outlines potential applications based on the known roles of similar functionalized ligands in MOF chemistry.
Future Directions in Agrochemical Research and Development
Fluorine-containing compounds have become increasingly important in the agrochemical industry, with a significant number of modern pesticides containing at least one fluorine atom. The difluoromethyl group, in particular, has gained prominence as a bioisostere for hydroxyl, thiol, and amine functionalities, and it can significantly enhance the biological activity of a molecule. nih.govacs.org
The incorporation of a difluoromethyl group into a pyridine scaffold is a known strategy in the design of novel fungicides. ccspublishing.org.cnresearchgate.netnih.gov This group can improve the metabolic stability and membrane permeability of the compound, leading to enhanced efficacy. researchgate.net The this compound core could serve as a novel scaffold for the development of new agrochemicals. The hydroxyl groups offer sites for the attachment of various pharmacophores, allowing for the rapid generation of a library of candidate compounds for screening against a range of agricultural pests and diseases. The unique combination of the difluoromethyl group and the dihydroxypyridine ring could lead to the discovery of agrochemicals with novel modes of action or improved resistance profiles.
Emerging Methodologies for Sustainable Fluorine Incorporation in Heterocycles
The synthesis of fluorinated heterocycles is a key area of research in organic chemistry. Traditionally, the introduction of fluorine-containing groups has often required harsh reaction conditions or the use of expensive and hazardous reagents. However, there is a growing emphasis on the development of more sustainable and efficient methods for fluorination.
Recent advances in photoredox catalysis and other modern synthetic methodologies have enabled the direct C-H difluoromethylation of heterocycles under mild conditions. These emerging techniques offer a more atom-economical and environmentally friendly approach to the synthesis of compounds like this compound. The development of such methods will be crucial for the large-scale and cost-effective production of this and other novel fluorinated building blocks, thereby facilitating their exploration in various fields of research and development. The ability to selectively introduce the difluoromethyl group at a late stage of a synthetic sequence is particularly valuable for the rapid diversification of complex molecules.
Q & A
Basic: What are the common synthetic routes for 2-(difluoromethyl)-3,5-dihydroxypyridine, and what key reaction conditions are involved?
Answer:
The synthesis typically involves fluorination and hydroxylation steps. A plausible route starts with a pyridine precursor, where difluoromethylation is achieved via nucleophilic substitution using fluorinating agents (e.g., DAST or Deoxo-Fluor). Subsequent hydroxylation at positions 3 and 5 can be performed under controlled oxidation conditions (e.g., H₂O₂/acidic media) or via catalytic hydroxylation. Key conditions include:
- Temperature: Reactions often proceed at 0–80°C to balance reactivity and side-product formation.
- Catalysts: Palladium or copper catalysts may enhance fluorination efficiency .
- Protecting groups: Temporary protection of hydroxyl groups (e.g., using trimethylsilyl) prevents unwanted side reactions during fluorination .
Characterization via ¹⁹F NMR and HPLC ensures correct functional group incorporation .
Basic: How does the presence of difluoromethyl and hydroxyl groups influence the physicochemical properties of this compound?
Answer:
The difluoromethyl group increases lipophilicity (logP) and metabolic stability due to fluorine’s electronegativity, while the hydroxyl groups enhance solubility in polar solvents and enable hydrogen bonding. Key effects include:
- Bioavailability: Fluorine reduces basicity of adjacent amines, improving membrane permeability .
- pKa modulation: Hydroxyl groups lower the pKa (~8–10), influencing ionization at physiological pH.
- Conformational rigidity: Fluorine’s steric and electronic effects restrict rotational freedom, potentially improving target binding .
Experimental validation via partition coefficient (logD) measurements and X-ray crystallography is recommended .
Advanced: What strategies can optimize the yield and purity of this compound during multi-step synthesis?
Answer:
Optimization strategies include:
- Stepwise purification: Intermediate isolation via column chromatography or recrystallization reduces cumulative impurities .
- Catalyst screening: Palladium-based catalysts (e.g., Pd(OAc)₂) improve fluorination yields by 15–20% compared to non-catalytic methods .
- Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance reaction homogeneity, while low temperatures (−20°C) minimize decomposition .
- In-line analytics: Real-time monitoring via FT-IR or LC-MS detects side products early .
Post-synthesis, preparative HPLC with C18 columns achieves >98% purity .
Advanced: How can researchers resolve contradictions in spectroscopic data when characterizing fluorinated pyridine derivatives?
Answer:
Contradictions often arise from tautomerism (e.g., keto-enol forms) or fluorine’s anisotropic effects in NMR. Mitigation approaches:
- Multi-nuclear NMR: ¹H-¹³C HMBC and ¹⁹F NMR clarify connectivity and confirm fluorination sites .
- Computational modeling: DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts, aiding spectral assignment .
- X-ray crystallography: Resolves ambiguity in regiochemistry and confirms solid-state conformation .
For example, ³J coupling values in ¹H NMR differentiate between 3,5-dihydroxy isomers .
Advanced: What in silico methods are recommended to predict the binding affinity of this compound to biological targets?
Answer:
- Molecular docking (AutoDock Vina): Screens against protein databases (e.g., PDB) to identify potential targets, focusing on hydrogen bonds with hydroxyl groups and hydrophobic interactions with the difluoromethyl moiety .
- MD simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories, evaluating RMSD and binding free energy (MM-PBSA) .
- QSAR models: Train datasets on fluorinated pyridine analogs to correlate structural features (e.g., Hammett σ constants) with activity .
Validation via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) is critical for experimental confirmation .
Basic: What analytical techniques are essential for confirming the structure and purity of this compound?
Answer:
- ¹H/¹³C/¹⁹F NMR: Assigns proton environments, carbon backbone, and fluorine positions. For example, ¹⁹F NMR shows a doublet for CF₂ at δ −110 to −120 ppm .
- HPLC-MS: Confirms molecular weight (e.g., [M+H]+ at m/z 178) and purity (>95%) .
- FT-IR: Identifies O-H (3200–3600 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches .
- Elemental analysis: Validates C, H, F, and N content within ±0.3% of theoretical values .
Advanced: How can the environmental degradation pathways of this compound be studied using microbial consortia?
Answer:
- Enrichment cultures: Isolate microbial consortia from fluorinated compound-contaminated sites. Use this compound as the sole carbon source .
- Metabolite profiling: HPLC or LC-MS identifies intermediates (e.g., 2,5-dihydroxypyridine) to propose pathways .
- Genomic analysis: Metatranscriptomics reveals upregulated genes (e.g., dioxygenases) involved in defluorination .
- Kinetic studies: Monitor degradation rates under aerobic/anaerobic conditions to assess persistence.
Note: Fluorine’s resistance to hydrolysis necessitates microbial defluorination for complete mineralization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
